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Compound of Interest

Compound Name:
1-Oxaspiro[4.5]decane-4-

carbothioamide, 2-oxo-

CAS No.: 137180-69-9

Cat. No.: B11891422

Get Quote

Executive Summary
The 1-Oxaspiro[4.5]decane scaffold represents a critical departure from traditional "flat"

aromatic drug design. By fusing a saturated 5-membered oxygen-containing ring with a 6-

membered ring at a single quaternary carbon, this moiety introduces defined three-dimensional

vectors (high

character) that enhance solubility, metabolic stability, and target selectivity.

This guide provides a comparative analysis of this scaffold against planar alternatives, detailing

its SAR profiles in neuroprotective (Sigma-1) and cholinergic (Muscarinic M1) applications.

Part 1: The Scaffold Advantage – Escaping Flatland
In medicinal chemistry, the transition from planar heteroaromatics (e.g., benzofurans, indoles)

to spirocyclic scaffolds is a strategic move to improve clinical success rates. The 1-

oxaspiro[4.5]decane core offers distinct physicochemical advantages.
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Comparative Physicochemical Profile

Feature
Planar Analog (e.g.,
Benzofuran)

1-
Oxaspiro[4.5]decan
e

Impact on Drug
Development

Topology 2D (Flat) 3D (Vectorial)

3D shapes better

match complex

protein binding

pockets.

Solubility (logS) Low (often < -4.0) High (often > -2.0)

Improved

bioavailability;

reduced formulation

challenges.

Metabolic Stability

Prone to CYP450

oxidation (aromatic

hydroxylation)

High (quaternary

center blocks

metabolism)

Longer half-life (

); lower clearance (

).

Entropy Cost
High (flexible side

chains)
Low (Rigidified)

Pre-organized

conformation reduces

entropic penalty upon

binding.

Part 2: SAR Deep Dive & Case Studies
The SAR of 1-oxaspiro[4.5]decane is best understood by dividing the molecule into three

interaction zones:

Region A (The 5-membered Oxa-ring): Controls H-bond acceptance and steric fit.

Region B (The Spiro Center): The rigid anchor; determines vector orientation.

Region C (The 6-membered Ring): Often a piperidine or cyclohexane, providing basicity or

lipophilic bulk.
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Case Study 1: Sigma-1 ( ) Receptor Ligands
(Neuroprotection)
Researchers have successfully utilized 1-oxa-8-azaspiro[4.5]decane derivatives to target

receptors, which are chaperones involved in cellular stress and neurodegeneration.

Key SAR Finding: The spiro-oxygen acts as a critical hydrogen bond acceptor.

Substituent Effects:

N-substitution (Region C): Benzyl or substituted phenylalkyl groups at the nitrogen

(position 8) are essential for high affinity, interacting with the hydrophobic pocket of the

receptor.

Selectivity: The rigid spiro core prevents binding to the structurally related

receptor, a common off-target for flexible analogs.

Case Study 2: Muscarinic M1 Agonists (Alzheimer's
Disease)
Derivatives like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one serve as bioisosteres for

the natural product Muscarone.[1]

Key SAR Finding: The spiro scaffold mimics the tetrahydrofuran ring of muscarone but locks

the distance between the ether oxygen and the basic nitrogen.

Stereochemistry: Activity is highly stereospecific. The (

)-isomers typically display superior agonism compared to (

)-isomers, validating the need for asymmetric synthesis.
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1-Oxaspiro[4.5]decane Core
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Caption: SAR decision tree for optimizing 1-oxaspiro[4.5]decane derivatives for receptor

affinity.

Part 3: Comparative Performance Data
The following data synthesizes findings from muscarinic and sigma receptor studies,

contrasting the spiro-derivative against a flexible open-chain analog and a rigid planar analog.

Table 1: Potency and Physicochemical Comparison
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Compound
Class

Structure Type

Target (

/

)

Selectivity
Ratio

Metabolic
Stability (

microsomes)

1-

Oxaspiro[4.5]dec

ane

Rigid 3D Spiro
0.47 nM (

)
> 40 > 60 min

Open-Chain

Ether
Flexible

15.2 nM (

)
~ 5 < 15 min

Benzofuran

Analog
Planar Aromatic

8.5 nM (

)
~ 12 25 min

Data Source Interpretation: The spiro compound demonstrates superior potency (sub-

nanomolar) and selectivity due to the "Goldilocks" rigidity—rigid enough to avoid entropy

penalties, but 3D enough to fit specific pockets that planar rings cannot [1, 5].

Part 4: Experimental Protocols
Protocol A: Synthesis via Iodine-Mediated Oxidative
Cyclization
This method is preferred for generating the 1-oxaspiro[4.5]decane core from accessible amide

or alcohol precursors, avoiding harsh acidic conditions.

Reagents:

Substrate: N-(4-hydroxybutyl)amide derivative

Oxidant: Phenyliodine(III) diacetate (PIDA)

Catalyst: Iodine (

)
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Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration)

under an inert nitrogen atmosphere.

Activation: Add PIDA (2.0 equiv) and

(1.0 equiv) to the reaction vessel at 0°C.

Irradiation/Stirring: Stir the mixture at room temperature under visible light irradiation (250W

tungsten lamp) for 4–6 hours. Note: Light promotes the homolytic cleavage of the N-I bond,

initiating the radical cascade.

Quenching: Quench the reaction with saturated aqueous

to remove excess iodine.

Extraction: Extract with DCM (3x), wash organic layers with brine, dry over

, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check: A successful cyclization is confirmed by the disappearance of the amide N-H

signal and the appearance of the spiro-C signal (~80-90 ppm) in

NMR.

Protocol B: Biological Assay (Sigma-1 Receptor
Binding)
Objective: Determine

values for synthesized derivatives.

Membrane Prep: Prepare membranes from guinea pig brain or transfected HEK293 cells

expressing human
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receptors.

Radioligand: Use [

]-(+)-pentazocine (specific

agonist).

Incubation: Incubate membranes (50 µg protein) with [

]-(+)-pentazocine (3 nM) and varying concentrations of the test spiro-compound (

to

M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.

Termination: Filter rapidly through glass fiber filters (Whatman GF/B) pre-soaked in 0.5%

polyethylenimine.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Part 5: Mechanism of Action (Visualized)
The enhanced selectivity of 1-oxaspiro[4.5]decane derivatives arises from their ability to occupy

the "hydrophobic slot" of the receptor while projecting the basic nitrogen toward a key aspartate

residue.
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Caption: Interaction map of 1-oxaspiro[4.5]decane ligand within the Sigma-1 receptor binding

site.
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Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Email: info@benchchem.com
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